molecular formula C8H5BrClNO2 B1375536 (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene CAS No. 869319-28-8

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

Cat. No. B1375536
M. Wt: 262.49 g/mol
InChI Key: KYHDLRXOTGQZDG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the preparation of “(E)-(2-Nitrovinyl)benzene” involves the addition of nitromethane to benzaldehyde in the presence of sodium hydroxide . Another example is the synthesis of “1-chloro-4-(2-nitrovinyl)benzene”, which was reported to be a crystalline, light yellowish solid .


Chemical Reactions Analysis

While specific chemical reactions involving “(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene” are not available, related compounds such as “(E)-2-nitrovinyl]benzene” have been studied. For instance, N-heterocyclic carbenes have been used for asymmetric synthesis of carbon–carbon bonds through a non-covalent interaction mechanism . Another example is the nucleophilic aromatic substitution via the benzyne mechanism .

Scientific Research Applications

Antimicrobial Agents

(E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include compounds related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, have been synthesized and evaluated for their antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, often outperforming reference drugs (Liaras et al., 2011).

Halogenation Methods

Research on halogenation of polyalkylbenzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has explored using N-Halosuccinimide and acidic catalysts. This method facilitates the synthesis of mixed halogenated compounds, providing an efficient approach for chemical modifications (Bovonsombat & Mcnelis, 1993).

Nitration Reactions

The nitration of chloro- and bromo-benzenes, including (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been studied using ozone and nitrogen dioxide. This process yields nitro derivatives in nearly quantitative yield and shows a high preference for ortho substitution relative to traditional nitric acid-based methods (Suzuki & Mori, 1994).

Allomone Composition in Millipedes

In a study on millipedes, a mixture of E- and Z-(2-nitrovinyl)benzenes, closely related to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene, has been identified as an allomone. The proportions of these compounds change during the millipedes' life cycle, indicating their role in defense mechanisms (Kuwahara, Tanabe, & Asano, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene has been characterized, revealing specific angles and twists in the structure that influence their chemical properties and interactions (Jasinski et al., 2010).

properties

IUPAC Name

2-bromo-4-chloro-1-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHDLRXOTGQZDG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

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